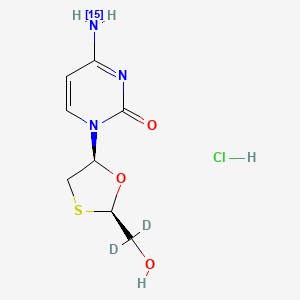

Lamivudine-15N,d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H12ClN3O3S |

|---|---|

Molecular Weight |

268.72 g/mol |

IUPAC Name |

4-(15N)azanyl-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl]pyrimidin-2-one;hydrochloride |

InChI |

InChI=1S/C8H11N3O3S.ClH/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6;/h1-2,6-7,12H,3-4H2,(H2,9,10,13);1H/t6-,7+;/m0./s1/i3D2,9+1; |

InChI Key |

LEPNDALFXHAENA-ZRGLCMIASA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H]1O[C@@H](CS1)N2C=CC(=NC2=O)[15NH2])O.Cl |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

What is Lamivudine-15N,d2 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Lamivudine-15N,d2, a stable isotope-labeled internal standard crucial for the accurate quantification of the antiretroviral drug Lamivudine. This document details its primary applications in research, particularly in pharmacokinetic studies, and provides structured data, experimental protocols, and visual diagrams to facilitate its use in a laboratory setting.

Core Concepts: Understanding this compound

This compound is a labeled version of Lamivudine, a potent nucleoside analog reverse transcriptase inhibitor (NRTI).[1][2] Lamivudine is a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[3] The structure of this compound is modified to contain stable heavy isotopes of nitrogen (¹⁵N) and deuterium (²H or d), which increases its molecular weight without altering its chemical properties. This key feature makes it an ideal internal standard for bioanalytical methods.[]

The primary application of this compound in research is as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its purpose is to improve the accuracy and precision of the quantification of Lamivudine in biological matrices like plasma and serum.[][5][6] By adding a known amount of the labeled standard to the unknown sample, variations during sample preparation and analysis can be corrected for, leading to more reliable data.

Physicochemical and Analytical Data

The following tables summarize the key physicochemical and analytical properties of this compound and the validation parameters of a typical LC-MS/MS method using a stable isotope-labeled internal standard for Lamivudine quantification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₉D₂N₂¹⁵NO₃S | [] |

| Molecular Weight | ~232.2 g/mol | [] |

| Purity (by HPLC) | ≥90% | [] |

| Storage Conditions | Refrigerator (2-8°C) for long-term storage | [] |

Table 2: Typical LC-MS/MS Method Validation Parameters for Lamivudine Quantification

| Parameter | Typical Value | Reference |

| Linearity Range | 1 - 3000 ng/mL | [5][7] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [5][7] |

| Accuracy | ≤ 8.3% deviation | [5][7] |

| Precision | ≤ 10% CV | [5][7] |

| Recovery | ~94% | [5] |

Mechanism of Action of Lamivudine

Lamivudine exerts its antiviral effect by inhibiting the reverse transcriptase of HIV and the polymerase of HBV.[1][2] As a nucleoside analog, it is first phosphorylated intracellularly to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. Once incorporated, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis.[2][3]

Experimental Protocols

The following is a representative experimental protocol for the quantification of Lamivudine in human plasma using a stable isotope-labeled internal standard, such as this compound, by LC-MS/MS. This protocol is a synthesis of methodologies reported in the literature.[5][6][8]

1. Preparation of Stock Solutions and Standards

-

Lamivudine Stock Solution: Prepare a 1 mg/mL stock solution of Lamivudine in a suitable solvent (e.g., water or methanol).

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Lamivudine stock solution to create calibration standards.

-

Working IS Solution: Prepare a working internal standard solution (e.g., 500 ng/mL) by diluting the IS stock solution.

2. Sample Preparation (Solid-Phase Extraction)

-

Pipette a small volume of plasma sample (e.g., 100-300 µL) into a microcentrifuge tube.

-

Add the working internal standard solution.

-

Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB).

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.0 x 150 mm, 4 µm particle size) is commonly used.[5]

-

Mobile Phase: A typical mobile phase is an isocratic or gradient mixture of an aqueous solution with an organic modifier (e.g., 15% acetonitrile in water with 0.1% acetic acid).[5]

-

Flow Rate: A flow rate of 0.200 mL/min is often employed.[5]

-

Injection Volume: Inject a small volume of the prepared sample (e.g., 5-10 µL).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used.[5]

-

Detection: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Lamivudine and its labeled internal standard. For example, for Lamivudine, the transition m/z 230 -> 112 might be monitored, while for the labeled standard, a corresponding shift in mass would be observed.[5]

-

4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Lamivudine to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of Lamivudine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the study of Lamivudine. Its use as an internal standard in LC-MS/MS and other analytical methodologies ensures the generation of high-quality, reliable data, which is paramount in pharmacokinetic and other quantitative studies. The information and protocols provided in this guide are intended to support the effective implementation of this compound in a research setting.

References

- 1. selleckchem.com [selleckchem.com]

- 2. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 3. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Equivalent Steady-State Pharmacokinetics of Lamivudine in Plasma and Lamivudine Triphosphate within Cells following Administration of Lamivudine at 300 Milligrams Once Daily and 150 Milligrams Twice Daily - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciencescholar.us [sciencescholar.us]

An In-Depth Technical Guide to Lamivudine-15N,d2: Chemical Structure, Properties, and Applications

This technical guide provides a comprehensive overview of Lamivudine-15N,d2, an isotopically labeled form of the potent antiviral drug Lamivudine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, synthesis, analytical applications, and mechanism of action.

Chemical Structure and Properties

This compound is a synthetic nucleoside analog that is structurally similar to deoxycytidine. The isotopic labeling involves the substitution of one nitrogen atom with its heavy isotope, nitrogen-15 (¹⁵N), and two hydrogen atoms with deuterium (²H or D). This labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of Lamivudine in biological matrices.

Chemical Structure:

The chemical structure of this compound is identical to that of Lamivudine, with the exception of the isotopic labels.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Lamivudine. The properties of this compound are expected to be very similar, with a slight increase in molecular weight due to the isotopic enrichment.

| Property | Value | Reference |

| Molecular Formula | C₈H₉D₂N₂¹⁵NO₃S | [1] |

| Molecular Weight | 232.28 g/mol (approx.) | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 160-162 °C | [3] |

| Solubility in Water (at 20°C) | ~70 mg/mL | [3] |

| logP | -1.4 | [3] |

Synthesis of this compound

The synthesis of this compound follows the general synthetic routes established for Lamivudine, with the introduction of isotopically labeled precursors at appropriate steps. A common approach involves the glycosylation of a protected cytosine derivative with a protected 1,3-oxathiolane moiety.

A plausible synthetic workflow is outlined below. The introduction of the ¹⁵N label would occur during the synthesis of the cytosine ring, while the deuterium labels are typically introduced via reduction with a deuterated reducing agent.

Experimental Protocols

Analytical Method for Quantification using this compound as an Internal Standard

This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Lamivudine in plasma samples. A typical protocol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is described below.

Objective: To determine the concentration of Lamivudine in human plasma.

Materials:

-

Lamivudine analytical standard

-

This compound (as internal standard)

-

Human plasma (K3EDTA)[4]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS)

Procedure:

-

Preparation of Standard and QC Samples:

-

Prepare stock solutions of Lamivudine and this compound in methanol.

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Lamivudine into blank human plasma.

-

Add a fixed concentration of the this compound internal standard solution to all calibration standards, QC samples, and unknown samples.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 reverse-phase column.

-

The mobile phase often consists of a gradient of acetonitrile and water with 0.1% formic acid.

-

The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) to detect the transitions for Lamivudine and this compound.

-

Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of Lamivudine to this compound against the concentration of Lamivudine.

-

The concentration of Lamivudine in the unknown samples is determined from the calibration curve.

The following diagram illustrates a typical analytical workflow.

Mechanism of Action

Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI). Its antiviral activity is dependent on its intracellular conversion to the active triphosphate metabolite, lamivudine triphosphate (L-TP).[5][]

Signaling Pathway:

-

Cellular Uptake: Lamivudine enters the host cell.

-

Phosphorylation: Cellular kinases phosphorylate Lamivudine sequentially to its monophosphate (L-MP), diphosphate (L-DP), and finally the active triphosphate (L-TP) form.[5][]

-

Inhibition of Reverse Transcriptase: L-TP acts as a competitive inhibitor of the viral reverse transcriptase enzyme. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain.[7]

-

Chain Termination: Once incorporated into the viral DNA, L-TP causes chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This effectively halts viral DNA synthesis.[7]

The following diagram illustrates the mechanism of action of Lamivudine.

Conclusion

This compound is an essential tool for the accurate quantification of Lamivudine in clinical and research settings. Its synthesis is based on established chemical routes for Lamivudine, with the incorporation of stable isotopes. The well-understood mechanism of action of Lamivudine as a potent inhibitor of viral reverse transcriptase underscores its therapeutic importance. The detailed methodologies and data presented in this guide are intended to support the work of professionals in the field of drug development and virology.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. media.neliti.com [media.neliti.com]

- 5. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Lamivudine? [synapse.patsnap.com]

Synthesis and Purification of Lamivudine-¹⁵N,d₂: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of isotopically labeled Lamivudine, specifically Lamivudine-¹⁵N,d₂, for laboratory applications. This stable isotope-labeled analog is a critical internal standard for pharmacokinetic and metabolism studies, enabling precise quantification in complex biological matrices.

Overview of the Synthetic Strategy

The synthesis of Lamivudine-¹⁵N,d₂ involves a multi-step process culminating in the stereoselective formation of the desired cis-(-)-enantiomer. The core strategy relies on the coupling of a deuterated 1,3-oxathiolane derivative with a ¹⁵N-labeled cytosine moiety. Subsequent purification steps are crucial to isolate the final product with high purity.

Key Synthetic Steps:

-

Synthesis of ¹⁵N-labeled Cytosine: Introduction of the ¹⁵N isotope at the N1 and N3 positions of the pyrimidine ring.

-

Synthesis of Deuterated 1,3-Oxathiolane Precursor: Introduction of two deuterium atoms to the hydroxymethyl group.

-

Glycosylation: Stereoselective coupling of the labeled cytosine and the deuterated sugar analog.

-

Deprotection and Purification: Removal of protecting groups and purification of the final compound.

Experimental Protocols

Synthesis of [1,3-¹⁵N₂]-Cytosine

A common method for the synthesis of ¹⁵N-labeled cytosine involves the condensation of ¹⁵N-labeled urea with cyanoacetaldehyde dimethyl acetal.

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve [¹⁵N₂]-urea in anhydrous ethanol.

-

Addition of Reagents: Add sodium ethoxide to the solution, followed by the dropwise addition of cyanoacetaldehyde dimethyl acetal.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and neutralize with hydrochloric acid.

-

Isolation: The precipitated [1,3-¹⁵N₂]-cytosine is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis of (2R,5S)-2-(hydroxymethyl-d₂)-1,3-oxathiolan-5-yl acetate

The deuterated 1,3-oxathiolane intermediate can be prepared from a suitable chiral precursor. The deuterium labels are introduced via reduction of a corresponding ester or aldehyde with a deuterium source.

Methodology:

-

Esterification: Start with a commercially available chiral precursor, such as L-menthyl glyoxylate.

-

Reduction: Reduce the ester functionality using a strong deuterating agent like lithium aluminum deuteride (LiAlD₄) in an anhydrous ether solvent at low temperature.

-

Cyclization and Acetylation: The resulting diol is then cyclized and acetylated to yield the desired (2R,5S)-2-(hydroxymethyl-d₂)-1,3-oxathiolan-5-yl acetate.

Glycosylation: Synthesis of Lamivudine-¹⁵N,d₂

The key stereoselective glycosylation step couples the ¹⁵N-labeled cytosine with the deuterated 1,3-oxathiolane acetate. The Vorbrüggen glycosylation is a widely used method.

Methodology:

-

Silylation of Cytosine: Treat the dried [1,3-¹⁵N₂]-cytosine with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS), in an anhydrous solvent like acetonitrile to form a silylated cytosine derivative.

-

Coupling Reaction: In a separate flask, dissolve the deuterated 1,3-oxathiolane acetate in anhydrous acetonitrile. Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Addition of Silylated Base: Add the solution of silylated ¹⁵N-cytosine to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature and monitor its progress by HPLC.

-

Quenching and Work-up: Once the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

-

Deprotection: The acetyl protecting group is typically removed by treatment with a base, such as potassium carbonate in methanol.

Purification of Lamivudine-¹⁵N,d₂

Purification is critical to obtain the desired product with high chemical and isotopic purity. A combination of chromatographic and crystallization techniques is employed.

Methodology:

-

Column Chromatography: The crude product is first purified by silica gel column chromatography. A gradient elution system of dichloromethane and methanol is commonly used to separate the desired product from unreacted starting materials and byproducts.

-

Recrystallization: Further purification is achieved by recrystallization. The fractions containing the product are combined, the solvent is evaporated, and the residue is recrystallized from a suitable solvent system, such as ethanol/ethyl acetate.

-

Purity Analysis: The purity of the final Lamivudine-¹⁵N,d₂ is assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Expected Yields and Purity at Key Synthetic Stages

| Step | Product | Expected Yield (%) | Expected Purity (by HPLC) |

| 2.1 | [1,3-¹⁵N₂]-Cytosine | 70-80 | >98% |

| 2.2 | (2R,5S)-2-(hydroxymethyl-d₂)-1,3-oxathiolan-5-yl acetate | 60-70 | >97% |

| 2.3 | Crude Lamivudine-¹⁵N,d₂ | 50-65 | 85-90% |

| 3 | Purified Lamivudine-¹⁵N,d₂ | 80-90 (from crude) | >99% |

Table 2: Characterization Data for Lamivudine-¹⁵N,d₂

| Analysis | Specification |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C₈H₉D₂¹⁵N₃O₃S |

| Molecular Weight | 233.28 |

| Isotopic Purity | ≥98% ¹⁵N, ≥98% D |

| ¹H NMR | Consistent with the structure, showing the absence of protons at the deuterated positions. |

| ¹³C NMR | Consistent with the structure. |

| ¹⁵N NMR | Shows signals corresponding to the labeled nitrogen atoms. |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ = 234.3 |

Visualizations

Caption: Synthetic pathway for Lamivudine-¹⁵N,d₂.

Caption: Purification workflow for Lamivudine-¹⁵N,d₂.

Technical Guide: Lamivudine-15N,d2 - Certificate of Analysis and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lamivudine-15N,d2, a stable isotope-labeled version of the antiviral drug Lamivudine. Intended for use as an internal standard in quantitative bioanalytical assays, the purity and isotopic distribution of this compound are critical for accurate results. This document outlines typical specifications found in a Certificate of Analysis, details the analytical methodologies used to confirm these parameters, and describes the mechanism of action of Lamivudine.

Certificate of Analysis: Representative Data

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. The following tables summarize typical quantitative data found on a CoA.

Table 1: General Properties

| Parameter | Specification |

| Product Name | This compound |

| Chemical Name | 4-amino-1-((2R,5S)-2-(hydroxymethyl-d2)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one-1-15N |

| Molecular Formula | C₈H₉D₂N₂¹⁵NO₃S |

| Molecular Weight | 268.72 g/mol [1] |

| CAS Number | Not Available (NA) for this specific isotopic combination |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and methanol |

| Storage Conditions | Store at 2-8°C for long-term storage[1] |

Table 2: Quality Control and Purity

| Test | Method | Specification |

| Chemical Purity | RP-HPLC | ≥ 98% |

| Isotopic Purity (d2) | Mass Spectrometry | ≥ 98% |

| Isotopic Enrichment (15N) | Mass Spectrometry | ≥ 98% |

| Mass Identity | Mass Spectrometry | Conforms to structure |

| 1H NMR | NMR Spectroscopy | Conforms to structure |

Experimental Protocols

Accurate determination of chemical and isotopic purity is essential. The following sections detail the methodologies employed.

Chemical Purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to determine the chemical purity of this compound by separating it from any unlabeled Lamivudine or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase: A mixture of acetonitrile and a buffer, such as a phosphate buffer (pH 4.0), in a ratio of approximately 85:15 (v/v).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Injection Volume: 20 µL.

-

Detection: UV detection at 271 nm.[2]

-

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent (e.g., methanol or water).

-

The solution is injected into the HPLC system.

-

The chromatogram is recorded, and the area of the main peak corresponding to this compound is measured.

-

Chemical purity is calculated by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage.

-

Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method determines the isotopic distribution and enrichment of the labeled compound. It can accurately quantify the relative abundance of different isotopologues (e.g., d0, d1, d2).[3][4]

-

Instrumentation: A high-resolution mass spectrometer (such as a Time-of-Flight (TOF) or Orbitrap) coupled with a UHPLC/HPLC system.[3][5]

-

Chromatographic Conditions: Similar to the RP-HPLC method for chemical purity to ensure separation from potential interferences.

-

Mass Spectrometry Method:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan mode to detect all isotopologues.

-

Mass Resolution: High resolution (>10,000) to distinguish between isotopologues with very small mass differences.

-

-

Procedure:

-

The sample is dissolved in a suitable solvent and infused into the LC-MS system.

-

The mass spectrometer acquires data over the mass range corresponding to the [M+H]+ ions of Lamivudine and its labeled variants.

-

The mass spectrum is analyzed to identify the peaks for each isotopologue (e.g., unlabeled, -15N, -d1, -15N,d1, -d2, -15N,d2).

-

An Extracted Ion Chromatogram (EIC) is generated for each isotopologue.[3]

-

The peak area for each EIC is integrated.

-

The isotopic purity is calculated as the percentage of the area of the desired labeled isotopologue (this compound) relative to the sum of the areas of all detected isotopologues.[3]

-

Mandatory Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates the logical flow for determining the purity and identity of this compound.

Caption: Workflow for Purity and Identity Analysis of this compound.

Mechanism of Action: Lamivudine Antiviral Activity

Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 and Hepatitis B Virus (HBV) infections.[][7] Its mechanism relies on intracellular activation and subsequent disruption of viral DNA synthesis.

-

Cellular Uptake: Lamivudine enters the host cell.

-

Intracellular Phosphorylation: Inside the cell, host kinases phosphorylate Lamivudine sequentially to its active triphosphate form, Lamivudine triphosphate (3TC-TP).[8][9]

-

Competitive Inhibition: 3TC-TP is a structural analog of the natural substrate, deoxycytidine triphosphate (dCTP). It competes with dCTP for incorporation into the growing viral DNA strand by the viral reverse transcriptase (for HIV) or polymerase (for HBV).[8][9]

-

Chain Termination: Once incorporated into the viral DNA, 3TC-TP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond.[8][10] This prevents further elongation of the DNA chain, effectively halting viral replication.[8]

The following diagram illustrates this signaling pathway.

Caption: Mechanism of Action of Lamivudine as a Viral DNA Chain Terminator.

References

- 1. clearsynth.com [clearsynth.com]

- 2. ijcrt.org [ijcrt.org]

- 3. almacgroup.com [almacgroup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 7. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 9. Lamivudine - BioPharma Notes [biopharmanotes.com]

- 10. go.drugbank.com [go.drugbank.com]

Understanding the role of stable isotope-labeled internal standards

An In-depth Technical Guide to the Role of Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the realms of pharmaceutical development, clinical diagnostics, and proteomics, the ability to accurately and precisely quantify endogenous and exogenous compounds in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and highly sensitive analytical technique for this purpose.[1] However, the accuracy of LC-MS-based quantification can be significantly compromised by several factors, including sample loss during preparation, chromatographic variability, and, most notably, matrix effects.[2] This technical guide delves into the theory and application of stable isotope-labeled internal standards (SIL-IS), the gold standard for mitigating these challenges and achieving the highest levels of accuracy and precision in quantitative analysis.

A SIL-IS is a form of an analyte in which one or more atoms have been substituted with their stable, non-radioactive heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3] This substitution results in a molecule that is chemically and physically almost identical to the analyte of interest but has a different molecular weight.[3] This mass difference allows the SIL-IS to be distinguished from the native analyte by the mass spectrometer, while its chemical similarity ensures that it behaves virtually identically during sample preparation, chromatography, and ionization.[4]

The Principle of Isotope Dilution Mass Spectrometry

The use of SIL-IS is the cornerstone of isotope dilution mass spectrometry (IDMS), a technique renowned for its high accuracy and precision.[5][6][7] The fundamental principle of IDMS is the addition of a known amount of a SIL-IS to a sample containing an unknown amount of the native analyte before any sample processing steps.[8][9]

Once added, the SIL-IS and the native analyte form a homogenous mixture. Throughout the subsequent analytical workflow, including extraction, derivatization, and injection into the LC-MS system, any loss of the analyte will be accompanied by a proportional loss of the SIL-IS. Similarly, any suppression or enhancement of the analyte's signal during ionization in the mass spectrometer will be mirrored by the SIL-IS.

The mass spectrometer measures the ratio of the signal intensity of the native analyte to that of the SIL-IS. Because this ratio remains constant regardless of sample loss or matrix effects, it can be used to accurately determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the SIL-IS.[1]

The Critical Role of SIL-IS in Mitigating Matrix Effects

Matrix effects are a significant source of imprecision and inaccuracy in LC-MS analysis. They arise from co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates) that interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[10]

Because a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute from the liquid chromatography column and experience the same degree of ion suppression or enhancement.[8] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects is effectively normalized, leading to a more accurate and robust quantitative result.[11][12]

Applications in Drug Development and Proteomics

The use of SIL-IS is integral to various stages of drug development and proteomics research:

-

Pharmacokinetic and Toxicokinetic Studies: SIL-IS are essential for the accurate quantification of drugs and their metabolites in biological fluids, providing reliable data for assessing absorption, distribution, metabolism, and excretion (ADME).[3][13][14]

-

Clinical Diagnostics: In clinical chemistry, SIL-IS are used to develop highly accurate and precise methods for measuring biomarkers, hormones, and therapeutic drugs, aiding in disease diagnosis and patient monitoring.[15]

-

Quantitative Proteomics: In proteomics, stable isotope labeling techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and the use of synthetic stable isotope-labeled peptides, enable the absolute quantification of proteins in complex biological samples.[16][17][18] Full-length stable isotope-labeled proteins can also be used as internal standards to account for variability in proteolytic digestion.[9][19]

Data Presentation: The Impact of SIL-IS on Assay Performance

The inclusion of a SIL-IS significantly improves the precision and accuracy of quantitative assays. The following tables summarize hypothetical but realistic quantitative data comparing key validation parameters for an LC-MS/MS assay with and without a SIL-IS.

Table 1: Comparison of Assay Precision

| Analyte Concentration (ng/mL) | Precision without SIL-IS (%CV) | Precision with SIL-IS (%CV) |

| 1 (LLOQ) | 18.5 | 4.2 |

| 5 | 12.3 | 2.8 |

| 50 | 9.8 | 1.5 |

| 500 (ULOQ) | 8.5 | 1.1 |

LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, %CV: Percent Coefficient of Variation

Table 2: Comparison of Assay Accuracy

| Analyte Concentration (ng/mL) | Accuracy without SIL-IS (%Bias) | Accuracy with SIL-IS (%Bias) |

| 1 (LLOQ) | -25.3 | -3.5 |

| 5 | -15.8 | -1.9 |

| 50 | -10.2 | 0.8 |

| 500 (ULOQ) | -9.1 | 1.3 |

%Bias: ((Measured Concentration - Nominal Concentration) / Nominal Concentration) x 100

Table 3: Impact of Matrix Effects on Analyte Response

| Sample Matrix | Analyte Response without SIL-IS (Peak Area) | Analyte Response with SIL-IS (Analyte/IS Peak Area Ratio) |

| Solvent | 1,250,000 | 2.50 |

| Plasma Lot 1 | 875,000 (30% Suppression) | 2.48 |

| Plasma Lot 2 | 625,000 (50% Suppression) | 2.52 |

| Urine Lot 1 | 1,500,000 (20% Enhancement) | 2.49 |

IS: Internal Standard

Experimental Protocols: A General Workflow for Stable Isotope Dilution Analysis

The following protocol outlines the key steps in a typical stable isotope dilution LC-MS/MS experiment for the quantification of a small molecule drug in human plasma.

6.1 Materials and Reagents

-

Analyte of interest

-

Stable isotope-labeled internal standard (SIL-IS)

-

Human plasma (blank)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

-

96-well plates

-

Centrifuge

-

LC-MS/MS system

6.2 Preparation of Stock Solutions and Calibration Standards

-

Prepare a 1 mg/mL stock solution of the analyte in methanol.

-

Prepare a 1 mg/mL stock solution of the SIL-IS in methanol.

-

Prepare a working solution of the SIL-IS at a concentration of 100 ng/mL in 50:50 acetonitrile:water.

-

Prepare a series of calibration standards by spiking the analyte stock solution into blank human plasma to achieve final concentrations ranging from the LLOQ to the ULOQ (e.g., 1 to 500 ng/mL).

6.3 Sample Preparation

-

Aliquot 100 µL of each calibration standard, quality control sample, and unknown sample into a 96-well plate.

-

Add 20 µL of the SIL-IS working solution (100 ng/mL) to all wells except for the blank matrix samples.

-

Vortex the plate for 30 seconds to ensure thorough mixing.

-

Add 300 µL of the protein precipitation solvent to each well.

-

Vortex the plate for 2 minutes to precipitate the plasma proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

6.4 LC-MS/MS Analysis

-

Inject an appropriate volume of the prepared samples onto the LC-MS/MS system.

-

Perform chromatographic separation using a suitable column and mobile phase gradient.

-

Detect the analyte and SIL-IS using multiple reaction monitoring (MRM) in the mass spectrometer. Define specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

6.5 Data Analysis

-

Integrate the peak areas for the analyte and the SIL-IS in each sample.

-

Calculate the peak area ratio of the analyte to the SIL-IS for all standards and samples.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

References

- 1. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 5. Stable Isotope Dilution Mass Spectrometry for Membrane Transporter Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 7. Isotope dilution - Wikipedia [en.wikipedia.org]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. academic.oup.com [academic.oup.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. myadlm.org [myadlm.org]

- 13. metsol.com [metsol.com]

- 14. Application of stable isotopes in drug development|INFORMATION [newradargas.com]

- 15. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 16. Production and use of stable isotope-labeled proteins for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Cell-free synthesis of stable isotope-labeled internal standards for targeted quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]

The Core Principles of Utilizing Lamivudine-15N,d2 in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of Lamivudine-15N,d2 in mass spectrometry. The focus is on its use as a stable isotope-labeled internal standard for the accurate quantification of Lamivudine in biological matrices, a critical aspect of pharmacokinetic and therapeutic drug monitoring studies.

Core Principle: Isotope Dilution Mass Spectrometry

The primary application of this compound in mass spectrometry is as an internal standard (IS) in isotope dilution mass spectrometry (IDMS) assays. Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis using mass spectrometry.[1]

The core principle lies in the addition of a known quantity of the isotopically labeled analyte (this compound) to the unknown sample containing the unlabeled analyte (Lamivudine) at the earliest stage of sample preparation. This compound is chemically identical to Lamivudine but has a greater mass due to the incorporation of heavy isotopes (Nitrogen-15 and Deuterium).

Key Advantages:

-

Minimizes Analytical Variability: Because the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.

-

Corrects for Sample Loss: Any loss of analyte during sample extraction, handling, and analysis is mirrored by a proportional loss of the internal standard.

-

Improves Accuracy and Precision: By calculating the ratio of the mass spectrometer response of the analyte to that of the internal standard, variations in sample preparation and instrument response are effectively normalized, leading to highly accurate and precise quantification.

Quantitative Data Summary

The following tables summarize quantitative data from various validated LC-MS/MS methods for the determination of Lamivudine in human plasma, often employing a stable isotope-labeled internal standard.

Table 1: Linearity and Sensitivity of Lamivudine Quantification

| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Biological Matrix | Internal Standard Used | Reference |

| 25.02 - 3997.17 | 25.02 | Human Plasma (K3EDTA) | Lamivudine 13C 15N2 | [2][3] |

| 1 - 3000 | 1 | Human Plasma | Lamivudine-IS | [1][4] |

| 25 - 4000 | 25 | Human Plasma | Abacavir | [5] |

| 50 - 3000 | 50 | Human Plasma | Famotidine | [6] |

| 10 - 3018 | 10 | Human Plasma | Abacavir | [7] |

Table 2: Accuracy and Precision of Lamivudine Quantification

| Quality Control (QC) Levels (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias or Relative Error) | Internal Standard Used | Reference |

| LQC, MQC, HQC | < 5.80 | < 5.80 | 95.51 - 100.68% | Lamivudine 13C 15N2 | [2] |

| 5, 15, 250, 2500 | ≤ 10 | ≤ 10 | ≤ 8.3% deviation | Lamivudine-IS | [1] |

| LQC, MQC, HQC | < 8.1 | < 8.1 | 96.9 - 102.2% | Abacavir | [7] |

| Four QC levels | 2.1 - 7.5 | 2.1 - 7.5 | -4.0 to 3.3% | Famotidine | [6] |

Experimental Protocols

The following is a representative, detailed methodology for the quantification of Lamivudine in human plasma using a stable isotope-labeled internal standard like this compound, synthesized from multiple validated methods.

Sample Preparation: Solid Phase Extraction (SPE)

-

Aliquoting: Transfer 100-300 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 50 µL) of a working solution of this compound (or a similar stable isotope-labeled variant like Lamivudine 13C 15N2) at a known concentration (e.g., 5 µg/mL) to all samples except for the blank matrix.[2]

-

Vortexing: Briefly vortex the samples to ensure thorough mixing.

-

Pre-treatment: Add a buffer solution (e.g., 200 µL) and vortex.[2]

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with methanol followed by water.[1][5]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove interferences.

-

Elution: Elute Lamivudine and the internal standard from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.[5]

Liquid Chromatography (LC)

-

Chromatographic Column: A reversed-phase C18 column (e.g., Hypurity C18, 100 mm × 4.6 mm, 5.0 µm) is commonly used.[2][3]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 10mM ammonium formate) in an isocratic or gradient elution.[1][5][6] A common composition is Acetonitrile:Buffer (75:25 v/v).[2]

-

Flow Rate: A flow rate of 0.2 - 1.0 mL/min is generally employed.[1][2]

-

Injection Volume: A small volume, typically 5-10 µL, of the reconstituted sample is injected into the LC system.[2]

-

Column Temperature: The column is often maintained at a constant temperature (e.g., 35-40 °C) to ensure reproducible retention times.[1]

Tandem Mass Spectrometry (MS/MS)

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of Lamivudine.[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[1] In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

-

MRM Transitions:

-

Lamivudine: The precursor ion is m/z 230.1, and a common product ion is m/z 112.1.[7]

-

This compound (or similar labeled IS): The precursor ion will be shifted by the mass of the incorporated isotopes. For Lamivudine 13C 15N2, the precursor ion would be m/z 233, and a common product ion is m/z 115.[1] The specific transition for this compound would need to be determined by direct infusion but would be expected to have a similar fragmentation pattern.

-

-

Data Analysis: The concentration of Lamivudine in the unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve generated from samples with known concentrations of Lamivudine.

Visualizations

Experimental Workflow

References

- 1. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.neliti.com [media.neliti.com]

- 3. researchgate.net [researchgate.net]

- 4. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel LC-MS/MS method for simultaneous quantification of tenofovir and lamivudine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of lamivudine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Applications of Lamivudine in HIV and Hepatitis B Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Lamivudine in HIV and Hepatitis B research. It delves into the core mechanism of action, the development of viral resistance, and its use in combination therapies. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Core Concepts: Mechanism of Action

Lamivudine (3TC) is a synthetic nucleoside analogue of cytidine that exhibits potent antiviral activity against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Its mechanism of action is centered on the inhibition of viral reverse transcriptase (in HIV) and DNA polymerase (in HBV), crucial enzymes for viral replication.

Upon entering a host cell, Lamivudine is phosphorylated by intracellular kinases to its active triphosphate form, lamivudine triphosphate (3TC-TP). This active metabolite acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain. Once incorporated, 3TC-TP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary to form the phosphodiester bond required for DNA chain elongation. This premature termination of the viral DNA synthesis effectively halts viral replication.

A key advantage of Lamivudine is its selective affinity for viral polymerases over human cellular DNA polymerases, which minimizes host cell toxicity.

Quantitative Analysis of Lamivudine Efficacy

The efficacy of Lamivudine has been extensively studied in numerous clinical trials. The following tables summarize key quantitative data on its antiviral activity and clinical effectiveness.

Table 1: In Vitro Antiviral Activity of Lamivudine

| Virus | Cell Line/System | IC50 Value (µM) | Reference |

| HIV-1 | Various Cell Lines | 0.002 - 1.14 | |

| Peripheral Blood Mononuclear Cells (PBMCs) | 0.316 | ||

| HBV | 0.1 | ||

| SRV-1 | 10 | ||

| SRV-2 | 0.316 |

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Virological Response to Lamivudine-Containing Regimens in HIV-1 Infected, Treatment-Naïve Adults

| Study / Regimen | Duration | Endpoint | Result | Reference |

| GEMINI-1 & -2 (Dolutegravir + Lamivudine) | 48 Weeks | HIV-1 RNA <50 copies/mL (ITT-E) | 91% (655/716) | |

| GEMINI-1 & -2 (Dolutegravir + TDF/FTC) | 48 Weeks | HIV-1 RNA <50 copies/mL (ITT-E) | 93% (668/717) | |

| STAT (Dolutegravir/Lamivudine Test-and-Treat) | 48 Weeks | HIV-1 RNA <50 copies/mL (ITT-E) | 82% (107/131) | |

| TANDEM (Dolutegravir/Lamivudine Test-and-Treat) | Median 1.3 years | Virologic Suppression (<50 copies/mL) | 93% (57/61) achieved suppression |

ITT-E: Intention-to-Treat-Exposed analysis. TDF/FTC: Tenofovir disoproxil fumarate/Emtricitabine.

Table 3: Emergence of Lamivudine Resistance in HBV-Infected Patients

| Study Duration | Incidence of YMDD Mutations | Reference |

| 1 Year | 14% - 47% | |

| 2 Years | 26% - 71% | |

| 3 Years | 49% - 57% | |

| 4 Years | 67% |

YMDD (tyrosine-methionine-aspartate-aspartate) motif mutations are the hallmark of HBV resistance to Lamivudine.

Experimental Protocols

This section provides detailed methodologies for key experiments used in Lamivudine research.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay is fundamental for determining the in vitro efficacy of Lamivudine against HIV-1 RT.

Objective: To measure the 50% inhibitory concentration (IC50) of Lamivudine against HIV-1 RT activity.

Materials:

-

Recombinant HIV-1 RT

-

Lamivudine triphosphate (3TC-TP)

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dNTPs), including radiolabeled or fluorescently labeled dNTPs

-

Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Microplate reader (for non-radioactive methods) or scintillation counter (for radioactive methods)

Protocol:

-

Prepare Reagents:

-

Serially dilute 3TC-TP to a range of concentrations.

-

Prepare a master mix containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and dNTPs (including the labeled dNTP).

-

-

Enzyme Reaction:

-

Add the master mix to microplate wells.

-

Add the serially diluted 3TC-TP or control (no inhibitor) to the wells.

-

Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction products to a filter membrane that binds DNA.

-

Wash the membrane to remove unincorporated dNTPs.

-

Quantify the amount of incorporated labeled dNTP in each well using a microplate reader or scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of RT inhibition for each 3TC-TP concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the log of the 3TC-TP concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

HBV DNA Polymerase Inhibition Assay

This protocol is adapted for assessing Lamivudine's inhibitory effect on HBV DNA polymerase.

Objective: To determine the IC50 of Lamivudine against HBV DNA polymerase activity.

Materials:

-

HBV DNA polymerase (can be isolated from HBV-transfected HepG2 cells)

-

Lamivudine triphosphate (3TC-TP)

-

HBV DNA template

-

Deoxynucleotide triphosphates (dNTPs), including [α-³²P]dCTP

-

Reaction buffer

-

TCA (trichloroacetic acid) solution

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Isolate HBV Polymerase: Isolate intracellular HBV nucleocapsids from HBV-transfected HepG2 cells, which contain the active polymerase.

-

Polymerase Reaction:

-

Set up reaction tubes containing the reaction buffer, HBV DNA template, and a mix of dNTPs with [α-³²P]dCTP.

-

Add serially diluted 3TC-TP to the tubes.

-

Initiate the reaction by adding the isolated HBV polymerase.

-

Incubate at 37°C for a specified time.

-

-

Precipitation and Detection:

-

Spot the reaction mixture onto glass fiber filters.

-

Wash the filters with TCA solution to precipitate the newly synthesized DNA and remove unincorporated nucleotides.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of polymerase inhibition at each 3TC-TP concentration.

-

Determine the IC50 value as described for the HIV-1 RT assay.

-

Genotypic Resistance Testing: HIV-1 pol Gene Sequencing

This method is used to identify mutations in the HIV-1 polymerase (pol) gene that confer resistance to Lamivudine.

Objective: To sequence the reverse transcriptase coding region of the HIV-1 pol gene from patient plasma samples to detect resistance-associated mutations.

Materials:

-

Patient plasma with detectable HIV-1 RNA

-

Viral RNA extraction kit

-

Reverse transcriptase and DNA polymerase for RT-PCR

-

Primers flanking the RT region of the pol gene

-

Sanger sequencing or Next-Generation Sequencing (NGS) platform

-

Sequence analysis software

Protocol:

-

RNA Extraction: Extract viral RNA from patient plasma using a commercial kit.

-

RT-PCR:

-

Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA into cDNA and then amplify the target RT region of the pol gene.

-

Use primers designed to amplify a significant portion of the RT gene, including codon 184.

-

-

PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.

-

Sequencing:

-

Sanger Sequencing: Sequence the purified PCR product using sequencing primers.

-

Next-Generation Sequencing (NGS): Prepare a sequencing library from the PCR product and sequence on an NGS platform for deeper coverage and detection of minority variants.

-

-

Sequence Analysis:

-

Assemble and edit the raw sequence data.

-

Align the patient-derived sequence with a wild-type HIV-1 reference sequence.

-

Identify amino acid substitutions at known resistance-associated positions, particularly the M184V/I mutation.

-

Interpret the genotypic findings using a drug resistance database (e.g., Stanford HIV Drug Resistance Database).

-

Viral Resistance to Lamivudine

The development of drug resistance is a significant challenge in the long-term use of Lamivudine.

HIV-1 Resistance

The primary mutation associated with high-level resistance to Lamivudine in HIV-1 is the M184V or M184I substitution in the reverse transcriptase enzyme. The M184V mutation emerges rapidly under Lamivudine pressure. While conferring high-level resistance to Lamivudine, the M184V mutation can also increase the susceptibility of the virus to other nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine and tenofovir.

HBV Resistance

In HBV, resistance to Lamivudine is primarily associated with mutations in the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif of the viral DNA polymerase. The most common mutations are the rtM204V and rtM204I substitutions. These mutations reduce the affinity of the polymerase for Lamivudine triphosphate. The frequency of these mutations increases with the duration of Lamivudine monotherapy.

Visualizing Key Processes

The following diagrams, created using the DOT language, illustrate the mechanism of action of Lamivudine and a typical experimental workflow for resistance testing.

Caption: Intracellular activation and mechanism of action of Lamivudine.

Caption: Experimental workflow for genotypic resistance testing.

Signaling Pathways

While Lamivudine's primary mechanism is the direct inhibition of viral polymerases, research has explored its potential effects on cellular signaling pathways. However, studies have shown that Lamivudine, while effective at inhibiting HBV replication, may not reverse HBV-induced changes in signaling pathways such as the ERK and Akt pathways, which are implicated in cell survival and proliferation. This suggests that even with viral suppression, the host cell may remain in a state primed for oncogenic transformation.

The following diagram illustrates the logical relationship between HBV infection, cellular signaling, and the impact of Lamivudine.

The Significance of Deuterium and Nitrogen-15 Labeling in Drug Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of stable isotopes, specifically deuterium (²H) and nitrogen-15 (¹⁵N), into drug molecules has become an indispensable tool in modern pharmaceutical research and development. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and profound analytical impact of deuterium and nitrogen-15 labeling in drug analysis. From enhancing pharmacokinetic profiles to elucidating complex biological interactions, isotopic labeling offers unparalleled precision and insight.

Deuterium Labeling: Enhancing Pharmacokinetics and Analytical Precision

Deuterium, a stable, non-radioactive isotope of hydrogen, contains an extra neutron, effectively doubling the mass of the hydrogen atom.[1] This seemingly subtle change can have significant consequences for a drug molecule's behavior, primarily through the deuterium kinetic isotope effect (KIE) .[1][2] The carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond, which can significantly alter the rate of metabolic reactions.[2][3]

The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism

Many drug candidates fail due to unfavorable metabolic profiles, such as rapid clearance by cytochrome P450 (CYP) enzymes.[1] If the rate-limiting step of a drug's metabolism involves the cleavage of a C-H bond, replacing that hydrogen with deuterium can slow down the metabolic process.[1][4] This can lead to:

-

Improved Metabolic Stability: A reduced rate of metabolism can increase the drug's half-life and overall exposure.[5]

-

Reduced Toxic Metabolites: By slowing the formation of reactive or toxic metabolites, deuteration can improve a drug's safety profile.[6][7]

-

Lower and Less Frequent Dosing: Increased drug exposure may allow for smaller or less frequent doses, potentially improving patient compliance.[5][8]

A prime example of the successful application of the KIE is deutetrabenazine , the first deuterated drug to receive FDA approval.[6][9] It is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease.[9] Deuteration of the two methoxy groups slows their metabolism by CYP2D6, leading to a more favorable pharmacokinetic profile compared to its non-deuterated counterpart.[3][9]

Deuterium-Labeled Internal Standards for Quantitative Analysis

In bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), deuterium-labeled compounds are widely used as internal standards.[10][11] An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest to compensate for variations in sample preparation, chromatography, and ionization efficiency.[12] Deuterium-labeled standards are ideal because they co-elute with the unlabeled drug but are distinguishable by their higher mass in the mass spectrometer.[13] This allows for highly accurate and precise quantification of the drug in complex biological matrices like plasma and urine.[14]

Data Presentation: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

The following tables summarize the impact of deuterium labeling on the pharmacokinetic profiles of two drugs.

Table 1: Pharmacokinetic Comparison of Deutetrabenazine and Tetrabenazine [15]

| Parameter | Deutetrabenazine (25 mg) | Tetrabenazine (25 mg) | Fold Change |

| Total (α + β)-HTBZ Cmax (ng/mL) | 30.6 | 28.1 | ~1.1x |

| Total (α + β)-HTBZ AUC0–inf (ng·h/mL) | 496.1 | 240.6 | ~2.1x |

| Total (α + β)-HTBZ t1/2 (h) | 9.9 | 5.0 | ~2.0x |

Cmax: Maximum plasma concentration; AUC0–inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; (α + β)-HTBZ: active metabolites.

Table 2: Pharmacokinetic Comparison of d9-methadone and Methadone in Mice [16]

| Parameter | d9-Methadone | Methadone | Fold Change |

| Cmax (ng/mL) | 1130 ± 150 | 255 ± 40 | ~4.4x |

| AUC0–8h (ng·h/mL) | 2030 ± 460 | 350 ± 100 | ~5.8x |

| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | ~0.2x |

| Vss (L/kg) | 4.4 ± 1.2 | 34.0 ± 7.0 | ~0.1x |

Cmax: Maximum plasma concentration; AUC0–8h: Area under the plasma concentration-time curve from time zero to 8 hours; Vss: Volume of distribution at steady state.

Experimental Protocols

This protocol outlines the general steps for quantifying a drug in a biological matrix using a deuterium-labeled internal standard.

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of the deuterium-labeled internal standard solution.

-

Perform protein precipitation by adding a solvent like acetonitrile or methanol.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.[14]

-

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a suitable HPLC or UHPLC column (e.g., a C18 column).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient is optimized to achieve good separation of the analyte from matrix components.

-

-

Mass Spectrometric Detection:

-

Use a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Set the ion source to electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

-

Define specific precursor-to-product ion transitions for both the analyte and the deuterium-labeled internal standard.

-

Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[17]

-

Several methods are employed for the synthesis of deuterium-labeled compounds.[11]

-

Catalytic Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O) in the presence of a metal catalyst (e.g., palladium on carbon).[18][19]

-

Reductive Deuteration: This involves the reduction of a functional group (e.g., a double bond or a carbonyl group) using a deuterated reducing agent (e.g., sodium borodeuteride).

-

Multi-step Synthesis: This approach uses commercially available deuterated starting materials to build the desired molecule through a series of chemical reactions.

Mandatory Visualization

Caption: Metabolic pathways of tetrabenazine and deutetrabenazine.

Caption: Workflow for metabolite identification using deuterium labeling.

Nitrogen-15 Labeling: Unraveling Molecular Interactions and Metabolic Fates

Nitrogen-15 is a stable isotope of nitrogen with a nuclear spin of 1/2, which makes it particularly well-suited for nuclear magnetic resonance (NMR) spectroscopy.[20][21] Unlike the more abundant nitrogen-14, which has a nuclear spin of 1 and gives broad, poorly resolved NMR signals, ¹⁵N provides sharp peaks, enabling detailed structural and dynamic studies of nitrogen-containing molecules like proteins and nucleic acids.[20]

¹⁵N in NMR-Based Drug Discovery

NMR spectroscopy is a powerful technique for studying the interactions between drugs and their biological targets.[21] By labeling a protein with ¹⁵N, researchers can monitor changes in the chemical environment of each nitrogen atom upon the binding of a drug candidate. The most common experiment for this purpose is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiment, which generates a "fingerprint" of the protein, with each peak corresponding to a specific amide bond in the protein backbone.[21][22]

When a drug binds to the ¹⁵N-labeled protein, the peaks corresponding to the amino acids at the binding site and those affected by conformational changes will shift their position or decrease in intensity.[21] This allows for:

-

Binding Site Mapping: Identifying the specific amino acids involved in the drug-target interaction.[23]

-

Affinity Determination: Quantifying the strength of the binding interaction.

-

Mechanism of Action Studies: Understanding how the drug affects the protein's structure and dynamics.[20]

¹⁵N as a Tracer in Metabolic Studies

Similar to deuterium, ¹⁵N can be used as a tracer to follow the metabolic fate of nitrogen-containing drugs and biomolecules.[20][24] By enriching a drug or a nutrient with ¹⁵N, its journey through various metabolic pathways can be tracked using mass spectrometry or NMR.[20] This is particularly valuable for:

-

Elucidating Biosynthetic Pathways: Understanding how complex natural products are synthesized.[24]

-

Studying Protein Turnover: Measuring the rates of protein synthesis and degradation in cells and tissues.[24]

-

Investigating Drug Metabolism: Tracking the formation of nitrogen-containing metabolites.[20]

Experimental Protocols

This protocol describes the general steps for producing a ¹⁵N-labeled protein in E. coli for NMR analysis.

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene for the protein of interest.

-

Starter Culture: Grow a small starter culture overnight in a standard rich medium (e.g., LB broth).

-

Minimal Medium Growth: Inoculate a larger volume of M9 minimal medium, where the sole nitrogen source is ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl), with the starter culture. Grow the cells at 37°C with shaking until they reach the mid-log phase (OD₆₀₀ of 0.6-0.8).[22]

-

Protein Expression Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture. Continue to grow the cells for several hours at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility.

-

Cell Harvesting and Lysis: Harvest the cells by centrifugation, resuspend them in a lysis buffer, and lyse the cells using sonication or a French press.

-

Protein Purification: Purify the ¹⁵N-labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

-

NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., phosphate or Tris buffer at a specific pH) containing 5-10% D₂O for the NMR lock. Concentrate the protein to the desired concentration for NMR experiments (typically 0.1-1 mM).[25]

This protocol outlines the steps for studying the interaction of a drug with a ¹⁵N-labeled protein using NMR.

-

Initial Protein Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference spectrum.

-

Ligand Titration: Prepare a concentrated stock solution of the drug (ligand). Add small aliquots of the ligand stock solution to the protein sample to achieve a series of increasing ligand-to-protein molar ratios (e.g., 0.5:1, 1:1, 2:1, 5:1, 10:1).

-

Acquire Spectra at Each Titration Point: After each addition of the ligand, acquire a ¹H-¹⁵N HSQC spectrum.

-

Data Analysis:

-

Overlay the spectra from the different titration points.

-

Identify the peaks that show chemical shift perturbations (changes in position) or significant line broadening/disappearance upon ligand addition.

-

Map these affected residues onto the three-dimensional structure of the protein to identify the binding site.

-

The magnitude of the chemical shift changes can be used to calculate the dissociation constant (Kd) of the protein-ligand interaction.[23]

-

Mandatory Visualization

Caption: Workflow for drug-target interaction studies using 15N-labeling and NMR.

Conclusion

Deuterium and nitrogen-15 labeling are powerful and versatile strategies that have profoundly impacted drug analysis. Deuteration provides a means to rationally design drugs with improved pharmacokinetic properties and serves as the gold standard for internal standards in quantitative mass spectrometry. Nitrogen-15 labeling is crucial for detailed structural and dynamic studies of drug-target interactions by NMR and for tracing nitrogen metabolism. As analytical technologies continue to advance, the application of stable isotope labeling will undoubtedly play an even more significant role in accelerating the discovery and development of safer and more effective medicines.

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative Analysis of Deutetrabenazine and Valbenazine as VMAT2 Inhibitors for Tardive Dyskinesia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. scispace.com [scispace.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Home - Cerilliant [cerilliant.com]

- 15. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 21. Solution NMR Spectroscopy in Target-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 25. nmr-bio.com [nmr-bio.com]

Methodological & Application

Application Note: Quantitative Analysis of Lamivudine in Human Plasma by LC-MS/MS using Lamivudine-¹⁵N,d₂

This document provides a detailed protocol for the quantitative analysis of Lamivudine in human plasma using Lamivudine-¹⁵N,d₂ as a stable isotope-labeled internal standard (IS). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Experimental Workflow

The overall experimental workflow involves sample preparation using solid-phase extraction (SPE), followed by chromatographic separation and detection via tandem mass spectrometry.

Materials, Reagents, and Instrumentation

2.1 Materials and Reagents

-

Lamivudine reference standard (≥99% purity)

-

Lamivudine-¹⁵N,d₂ internal standard (≥99% purity)

-

HPLC-grade methanol and acetonitrile[1]

-

Formic acid (analytical grade)

-

Ammonium formate (analytical grade)

-

Deionized water

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[4]

2.2 Instrumentation

-

A liquid chromatography system capable of delivering accurate gradients (e.g., Shimadzu LC-2010, Waters HPLC)[1][3].

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., AB Sciex API-5000, TSQ Quantum)[4][5].

-

Analytical column: A reverse-phase C18 column (e.g., Hypurity C18, 100 mm × 4.6 mm, 5.0 µm) is recommended[2][3].

-

Data acquisition and processing software (e.g., Mass Lynx)[3].

Experimental Protocols

3.1 Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)

-

Primary Stock Solutions (1 mg/mL): Separately weigh 10 mg of Lamivudine and Lamivudine-¹⁵N,d₂. Dissolve each in a 10 mL volumetric flask with methanol to obtain 1 mg/mL stock solutions[1].

-

Working Standard Solutions: Prepare working standard solutions of Lamivudine by serially diluting the primary stock solution with a 50:50 methanol/water mixture to achieve concentrations for spiking calibration standards[6].

-

Internal Standard (IS) Working Solution: Dilute the Lamivudine-¹⁵N,d₂ primary stock solution with a 50:50 methanol/water mixture to obtain a final concentration of approximately 500 ng/mL[4].

-

Calibration Standards and QCs: Prepare calibration curve standards and quality control samples by spiking 100 µL of blank human plasma with the appropriate Lamivudine working solutions[4]. Typical concentration ranges for Lamivudine are from 25 ng/mL to 4000 ng/mL[2][3]. QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC)[4].

3.2 Sample Preparation (Solid-Phase Extraction)

The following protocol outlines a common solid-phase extraction (SPE) procedure for extracting Lamivudine from human plasma.[2][3][4][7]

3.3 LC-MS/MS Method

The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry systems.

| Table 1: Liquid Chromatography Parameters | |

| Parameter | Condition |

| Column | Hypurity C18 (100 mm × 4.6 mm, 5.0 µm)[2][3] |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile[4] |

| Gradient | Isocratic or Gradient (e.g., 15% B)[4] |

| Flow Rate | 0.2 - 1.0 mL/min[3][4] |

| Column Temperature | 35 - 40 °C[1][4] |

| Injection Volume | 5 - 25 µL[1][3] |

| Run Time | ~3 - 9 minutes[3][4] |

| Table 2: Mass Spectrometry Parameters | |

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V[3] |

| Source Temperature | 600 °C[3] |

| MRM Transitions | Lamivudine: m/z 230.1 → 112.0[3][4]Lamivudine-¹⁵N,d₂ (IS): m/z 233.1 → 115.0 (representative)[4] |

| Collision Energy (CE) | ~17 V (optimization required)[4] |

| Declustering Potential (DP) | ~36 V (optimization required)[3] |

Method Validation Data

A summary of typical method validation results is presented in the tables below.

| Table 3: Calibration Curve and Linearity | |

| Parameter | Result |

| Linearity Range | 25.0 to 4000 ng/mL[2][3] |

| Correlation Coefficient (r²) | > 0.99[3] |

| Weighting Factor | 1/x²[3] |

| Table 4: Intra-day and Inter-day Accuracy and Precision | |

| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

|---|---|---|---|---|

| LLOQ (25 ng/mL) | ≤ 14.9%[7] | Within ± 10% | ≤ 15.0% | Within ± 10% |